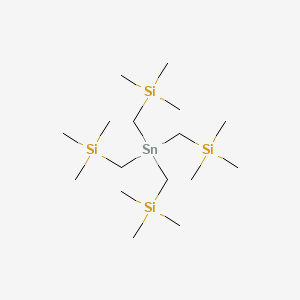![molecular formula C13H15Cl B14718252 7-Chloro-7-phenylbicyclo[4.1.0]heptane CAS No. 13383-32-9](/img/structure/B14718252.png)
7-Chloro-7-phenylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7-phenylbicyclo[4.1.0]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring. The presence of a chlorine atom and a phenyl group at the 7th position of the bicyclic system makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-7-phenylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with a carbene precursor, such as dichlorocarbene, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of a cyclopropane ring, resulting in the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 7-chloro-7-phenylbicyclo[41
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7-phenylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Tributyltin Hydride: Used for reduction reactions.
Nucleophiles: Used for substitution reactions.
Major Products
7-Phenylbicyclo[4.1.0]heptane: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
7-Chloro-7-phenylbicyclo[4.1.0]heptane has several applications in scientific research:
Biology and Medicine:
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-chloro-7-phenylbicyclo[4.1.0]heptane involves its interaction with various molecular targets, depending on the specific reaction it undergoes. For example, during reduction, the compound forms a radical intermediate that leads to the final product .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-7-methylbicyclo[4.1.0]heptane
- 7-Bromo-7-phenylbicyclo[4.1.0]heptane
- 7,7-Dichlorobicyclo[4.1.0]heptane
Properties
CAS No. |
13383-32-9 |
|---|---|
Molecular Formula |
C13H15Cl |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
7-chloro-7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H15Cl/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)13/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
MUIGEANARQQXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
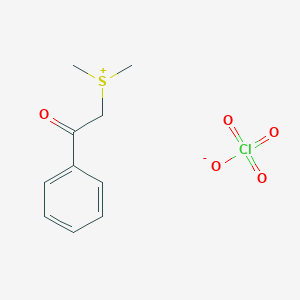
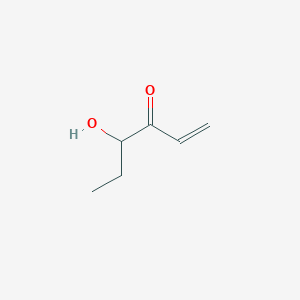


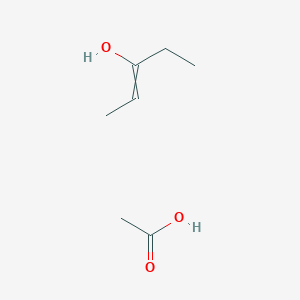
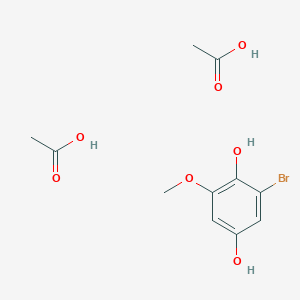
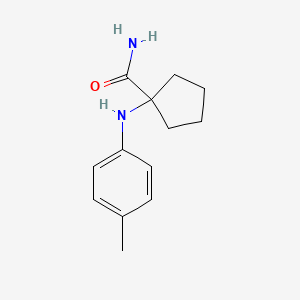
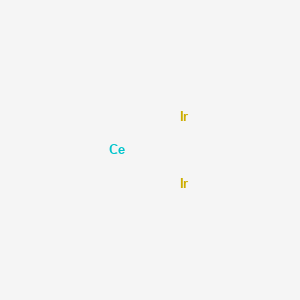
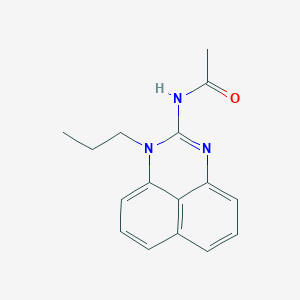
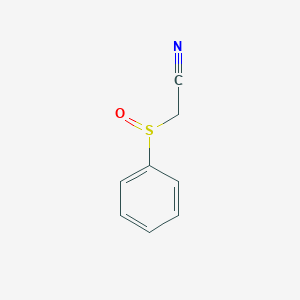
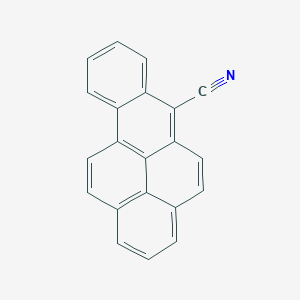
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
